2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-6-methoxypyrazine
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Overview
Description
2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-6-methoxypyrazine is a chemical compound with a complex structure that includes a pyrazine ring substituted with methoxy and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-6-methoxypyrazine typically involves multiple steps, starting with the preparation of the pyrazine ring followed by the introduction of the methoxy and pyrrolidinyl groups. Common synthetic routes may include:
Formation of the Pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Pyrrolidinyl Group: This can be done through nucleophilic substitution reactions where the pyrrolidinyl group is introduced using reagents like pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-6-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The methoxy and pyrrolidinyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogenating agents (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-6-methoxypyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-6-methoxypyrazine involves its interaction with specific molecular targets. The methoxy and pyrrolidinyl groups may play a role in binding to enzymes or receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid
- Pyrrolidine derivatives
Uniqueness
2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-6-methoxypyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-methoxy-6-(1-methylsulfonylpyrrolidin-3-yl)oxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c1-16-9-5-11-6-10(12-9)17-8-3-4-13(7-8)18(2,14)15/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYSKIOPZLEEDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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